N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide
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Overview
Description
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide, also known as CDPPB, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide acts as a positive allosteric modulator of the mGluR5 receptor. This receptor is involved in various neurological processes, including synaptic plasticity, learning, and memory. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide enhances the activity of the mGluR5 receptor, which leads to increased intracellular signaling and neurotransmitter release. This, in turn, leads to the observed effects of N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide on behavior and cognition.
Biochemical and Physiological Effects:
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the prefrontal cortex and hippocampus. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in synaptic plasticity and neuroprotection. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent allosteric modulator of the mGluR5 receptor, which makes it an ideal tool for studying the role of this receptor in various neurological processes. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has some limitations for lab experiments. It is a synthetic compound, which means that it may have off-target effects or toxicity that are not yet fully understood. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide is not readily available commercially, which may limit its use in some labs.
Future Directions
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has several potential future directions for research. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has shown promise in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury, and further studies are needed to determine its efficacy in humans. Another area of interest is its role in synaptic plasticity and learning and memory. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to enhance these processes, and further studies are needed to determine the underlying mechanisms. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide may have potential applications in drug addiction and pain management, as the mGluR5 receptor has been implicated in these processes.
Synthesis Methods
The synthesis of N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide involves the reaction of 1,3-cyclopentadiene with 2,3-dimethyl-1,4-benzoquinone to produce 2,3-dimethyl-5-cyclopenten-1,4-dione. This intermediate is then reacted with hydrazine hydrate to produce 5-cyclopenten-1,2-dione hydrazone. The final step involves the reaction of the hydrazone with phenyl isocyanate to produce N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide.
Scientific Research Applications
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
properties
IUPAC Name |
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-16(17(21)19(2)14-8-6-7-9-14)12-18-20(13)15-10-4-3-5-11-15/h3-5,10-12,14H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCPQDQYBZXOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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